
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is a synthetic compound commonly used in scientific research. It is a type of phosphatidylglycerol, which is a class of phospholipids. This compound is notable for its role in biological membranes and its applications in various fields, including medicine and biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt typically involves the esterification of glycerol with palmitic acid and oleic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester bonds .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated oleic acid moiety, leading to the formation of epoxides or other oxidized products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Phosphorylation and dephosphorylation reactions are common, altering the phosphate group attached to the glycerol backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Phosphorylation reagents such as phosphorus oxychloride or phosphoric acid.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated phosphatidylglycerols.
Substitution: Various phosphorylated and dephosphorylated products.
Aplicaciones Científicas De Investigación
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is widely used in scientific research due to its role in biological membranes. Its applications include:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Utilized in the development of synthetic lung surfactants for treating respiratory distress syndrome.
Industry: Employed in the formulation of liposomal drug delivery systems and other pharmaceutical applications
Mecanismo De Acción
The compound exerts its effects primarily through its role in reducing interfacial tension at air/water interfaces in biological membranes. This property is crucial in preventing alveolar collapse in the lungs, making it an effective component in synthetic lung surfactants. The molecular targets include the lipid bilayer of cell membranes, where it integrates and modulates membrane fluidity and stability .
Comparación Con Compuestos Similares
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Another phospholipid with similar structural properties but different head group.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine: Similar fatty acid composition but different head group.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine: Similar fatty acid composition but different head group.
Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is unique due to its specific head group, which imparts distinct biochemical properties. Its ability to reduce interfacial tension and integrate into biological membranes makes it particularly valuable in medical applications, such as synthetic lung surfactants .
Propiedades
Fórmula molecular |
C40H80NO10P |
|---|---|
Peso molecular |
766.0 g/mol |
Nombre IUPAC |
azanium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-10-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C40H77O10P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h15,17,37-38,41-42H,3-14,16,18-36H2,1-2H3,(H,45,46);1H3/b17-15-;/t37?,38-;/m1./s1 |
Clave InChI |
RVRILIVONLLHGP-FOVVTBNVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC/C=C\CCCCCCC.[NH4+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCC=CCCCCCCC.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


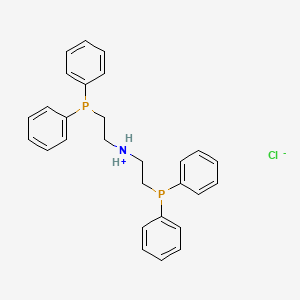
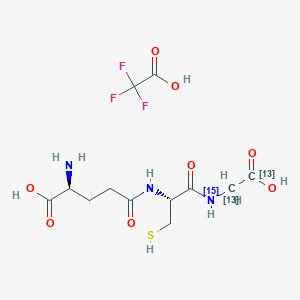

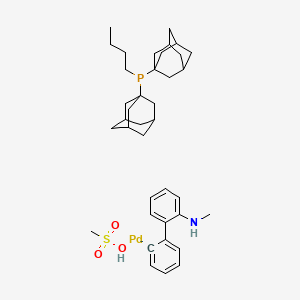
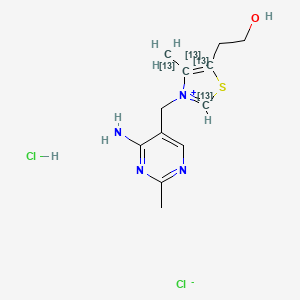
![5-(Naphthalen-2-yl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12055721.png)

![(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B12055730.png)


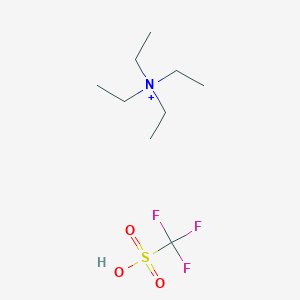
![(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate](/img/structure/B12055750.png)

![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)
